molecular formula C14H16 B14313377 Azulene, 2-methyl-5-(1-methylethyl)- CAS No. 114622-44-5

Azulene, 2-methyl-5-(1-methylethyl)-

Cat. No.: B14313377
CAS No.: 114622-44-5
M. Wt: 184.28 g/mol
InChI Key: NCYASJPJXZZJDE-UHFFFAOYSA-N
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Description

Azulene, 2-methyl-5-(1-methylethyl)-, is an aromatic hydrocarbon known for its distinctive blue color. It is an isomer of naphthalene and features a unique structure composed of fused five- and seven-membered rings. This compound is part of the azulene family, which has been studied for its interesting chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azulene derivatives, including 2-methyl-5-(1-methylethyl)-azulene, often involves the functionalization of the azulene core. One common method is the direct C-H activation of azulene with aryl iodides using catalysts such as palladium or copper . Another approach involves the hydrolysis of 2-methoxyazulene to obtain 2-hydroxyazulene, which can then be further modified .

Industrial Production Methods

Industrial production methods for azulene derivatives typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods for 2-methyl-5-(1-methylethyl)-azulene are not widely documented, but they likely follow similar principles to those used for other azulene derivatives .

Chemical Reactions Analysis

Types of Reactions

Azulene, 2-methyl-5-(1-methylethyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of azulene derivatives include:

Major Products

The major products formed from these reactions include various substituted azulenes, quinones, and hydrogenated derivatives. These products can have different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Azulene, 2-methyl-5-(1-methylethyl)-, has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azulene, 2-methyl-5-(1-methylethyl)-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups can affect the compound’s electronic properties and interactions with biological targets, making it distinct from other azulene derivatives .

Properties

CAS No.

114622-44-5

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-5-propan-2-ylazulene

InChI

InChI=1S/C14H16/c1-10(2)12-5-4-6-13-7-11(3)8-14(13)9-12/h4-10H,1-3H3

InChI Key

NCYASJPJXZZJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC=CC2=C1)C(C)C

Origin of Product

United States

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